molecular formula C32H30N2NiS4-4 B1585172 Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']- CAS No. 38465-55-3

Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-

Cat. No. B1585172
CAS RN: 38465-55-3
M. Wt: 629.6 g/mol
InChI Key: LDYCDKFAGIOUDE-UHFFFAOYSA-J
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Description

Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']- is a useful research compound. Its molecular formula is C32H30N2NiS4-4 and its molecular weight is 629.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photofading and Photostability

Nickel bis(dithiolene) complexes, such as Bis[1-(4-dimethylaminophenyl)-2-phenylethanedithione]nickel(0), have shown interesting photofading behaviors, making them a subject of study in the context of laser technologies. For instance, their photofading reaction in the presence of N,N′-Dimethylformamide was observed, suggesting a reaction with photogenerated superoxide. This reaction can be suppressed by adding detergents, with efficiency linked to the fatty acid chain length of the detergent used (Enmanji & Takahashi, 1991). Additionally, the stabilization of these complexes against photobleaching when included by cyclodextrin and dissolved in water has been reported, enhancing their stability even in the presence of radicals, significant for Q-switch dye applications in neodium lasers (公衛 円満字 & 裕之 山口, 1985).

Structural Properties and Solubility

The structural properties of nickel bis(dithiolene) complexes have been extensively studied, including their crystalline forms. A notable example is the determination of the full structure of a new crystalline form of bis(1,2-diphenyl-1,2-ethenedithiolato)nickel, revealing significant insights into the dissymmetry caused by different conformations of the phenyl rings (Mégnamisi-Bélombé & Nuber, 1989). Furthermore, studies have shown that the solubility of these complexes in organic solvents like benzene can be improved significantly by introducing substituent groups, a key consideration for practical applications (Nakazumi, Takamura, Kitao, & Adachi, 1992).

Optical and Electronic Applications

Nickel bis(dithiolene) complexes have been synthesized and studied for their optical and electronic properties, with applications in areas such as photovoltaic devices and field-effect transistors. The complexes demonstrate strong absorption in the near-infrared spectral region, good electron-accepting properties, and thermal stability. Their electrochemical and optical properties are moderately influenced by the functional groups attached to the phenyl rings, and certain complexes display liquid crystalline phases, showing potential for use in organic electronic applications (Bui et al., 2011).

properties

IUPAC Name

(Z)-1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H17NS2.Ni/c2*1-17(2)14-10-8-13(9-11-14)16(19)15(18)12-6-4-3-5-7-12;/h2*3-11,18-19H,1-2H3;/p-4/b2*16-15-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYCDKFAGIOUDE-JZONXAMZSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2)/[S-])C.CN(C1=CC=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2)/[S-])C.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2NiS4-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068107
Record name Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-.kappa.S,.kappa.S']-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-

CAS RN

38465-55-3
Record name Nickel, bis(1-(4-(dimethylamino)phenyl)-2-phenyl-1,2-ethenedithiolato(2-)-kappaS1,kappaS2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038465553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-.kappa.S1,.kappa.S2]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-.kappa.S,.kappa.S']-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[1-[4-(dimethylamino)phenyl]-2-phenylethylene-1,2-dithiolato(2-)-S,S']nickel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.036
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-
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